molecular formula C6H5FN2O3 B13937832 3-Fluoro-5-methoxy-2-nitropyridine

3-Fluoro-5-methoxy-2-nitropyridine

Cat. No.: B13937832
M. Wt: 172.11 g/mol
InChI Key: MPHCLUIEAUXCBW-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-2-nitropyridine (CAS 1211589-68-2, molecular formula C₆H₅FN₂O₃) is a fluorinated nitropyridine derivative characterized by three distinct substituents on the pyridine ring: a fluorine atom at position 3, a methoxy group at position 5, and a nitro group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances lipophilicity and metabolic stability, the nitro group serves as a strong electron-withdrawing moiety, and the methoxy group contributes to solubility and directional reactivity in electrophilic substitutions .

Properties

IUPAC Name

3-fluoro-5-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHCLUIEAUXCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 3-Fluoro-5-methoxy-2-aminopyridine.

    Oxidation: 3-Fluoro-5-hydroxy-2-nitropyridine.

Scientific Research Applications

3-Fluoro-5-methoxy-2-nitropyridine is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the methoxy group can enhance solubility and membrane permeability .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine vs. Iodo Substitution : Replacing fluorine with iodine (as in 3-iodo-2-methoxy-5-nitropyridine) increases molecular weight (280.02 g/mol vs. 186.11 g/mol) and polarizability. Iodine’s larger atomic radius may sterically hinder reactions at position 3 but enhances utility in heavy-atom derivatization for X-ray crystallography .
  • Methoxy vs. Methyl Groups : The methoxy group (in the target compound) is electron-donating via resonance, directing electrophiles to positions 4 and 4. In contrast, the methyl group (e.g., 6-fluoro-2-methyl-3-nitropyridine) is electron-donating inductively, increasing lipophilicity and altering metabolic pathways .

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